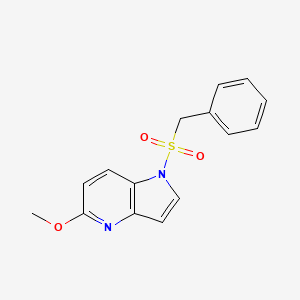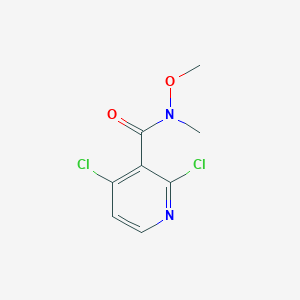
5-(Éthylsulfonyl)picolinonitrile
Vue d'ensemble
Description
5-(Ethylsulfonyl)picolinonitrile is a useful research compound. Its molecular formula is C8H8N2O2S and its molecular weight is 196.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Ethylsulfonyl)picolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Ethylsulfonyl)picolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Utilisation dans l'industrie pharmaceutique
“5-(Éthylsulfonyl)picolinonitrile” est utilisé dans l'industrie pharmaceutique. C'est un composant clé dans la synthèse de l'amisulpride, un médicament antipsychotique . Le composé est utilisé pour créer une solution d'amisulpride, qui est ensuite utilisée comme matériau de référence certifié .
Synthèse de 3-Hydroxy-4-Substitués Picolinonitriles
Le composé joue un rôle crucial dans la synthèse de 3-Hydroxy-4-Substitués Picolinonitriles . Ce processus implique une cyclisation catalysée par l'or(I) de 4-propargylaminoisoxazoles et un clivage ultérieur de la liaison N−O des isoxazolopyridines .
Création de molécules biologiquement actives
“this compound” est utilisé dans la création de molécules biologiquement actives, en particulier les 2,3,4-trisubstitués pyridines . Ces molécules se trouvent dans divers composés ayant une activité biologique significative, tels que l'acétylcholinestérase humaine inhibée par l'agent nerveux, les agents anti-inflammatoires, les agents antifongiques et les agents anti-influenza .
Construction de groupes fonctionnels
Le groupe cyano dans “this compound” offre des possibilités de construire une variété de groupes fonctionnels, y compris les groupes amino, méthyle, amido, imidate, amidoxime, céto, carboxyle et ester, en une seule étape . Ceci en fait un intermédiaire de synthèse précieux pour les 2,3,4-trisubstitués pyridines .
Introduction de groupes acyle et alkyle
Le groupe 3-hydroxy dans “this compound” offre des possibilités d'introduire divers groupes acyle et alkyle en une seule étape . Cette propriété renforce encore sa valeur en tant qu'intermédiaire de synthèse .
Protodéboronation
“this compound” peut potentiellement être utilisé dans les réactions de protodéboronation . Bien que les détails spécifiques de cette application ne soient pas disponibles dans les résultats de la recherche, la protodéboronation est une réaction précieuse en synthèse organique, souvent utilisée dans la formation de liaisons carbone-carbone .
Analyse Biochimique
Biochemical Properties
5-(Ethylsulfonyl)picolinonitrile plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves the binding of 5-(Ethylsulfonyl)picolinonitrile to the active sites of enzymes, thereby altering their catalytic efficiency.
Cellular Effects
The effects of 5-(Ethylsulfonyl)picolinonitrile on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-(Ethylsulfonyl)picolinonitrile can affect the expression of genes involved in stress responses and metabolic pathways . Additionally, it has been found to impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 5-(Ethylsulfonyl)picolinonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, 5-(Ethylsulfonyl)picolinonitrile has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Ethylsulfonyl)picolinonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that 5-(Ethylsulfonyl)picolinonitrile remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to 5-(Ethylsulfonyl)picolinonitrile in in vitro and in vivo studies has shown sustained effects on cellular processes, including prolonged modulation of enzyme activities and gene expression.
Dosage Effects in Animal Models
The effects of 5-(Ethylsulfonyl)picolinonitrile vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activities and metabolic pathways without causing toxicity . At high doses, 5-(Ethylsulfonyl)picolinonitrile can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range elicits a maximal biological response, beyond which adverse effects become prominent.
Metabolic Pathways
5-(Ethylsulfonyl)picolinonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby affecting the overall redox balance within cells . Additionally, 5-(Ethylsulfonyl)picolinonitrile can alter metabolite levels by modulating the activity of key metabolic enzymes, leading to changes in cellular energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 5-(Ethylsulfonyl)picolinonitrile within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, where it exerts its biological effects . The localization and accumulation of 5-(Ethylsulfonyl)picolinonitrile are influenced by its interactions with transport proteins and its physicochemical properties.
Subcellular Localization
5-(Ethylsulfonyl)picolinonitrile exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules involved in metabolic processes . The subcellular localization of 5-(Ethylsulfonyl)picolinonitrile is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles.
Propriétés
IUPAC Name |
5-ethylsulfonylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-13(11,12)8-4-3-7(5-9)10-6-8/h3-4,6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEKGMOFZSQNNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-ethyl 2-[(2'-benzyloxycarbonyl-6'-nitro-phenyl)-imino] propanoate](/img/structure/B1447825.png)







![3-(Furan-2-yl)-3-{[(4-methoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B1447841.png)

![methyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B1447844.png)


![2H,3H,4H,5H-naphtho[1,2-b]oxepin-5-amine hydrochloride](/img/structure/B1447848.png)
